
PRMT5-IN-4b14
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描述
PRMT5-IN-4b14 is a potent PRMT5 inhibitor which exhibits potent anti-proliferative activity against a panel of leukemia and lymphoma cells.
科学研究应用
Cancer Treatment
- Breast Cancer : Studies have shown that inhibition of PRMT5 can suppress the growth of breast cancer stem cells by promoting differentiation and reducing stemness characteristics. PRMT5-IN-4b14 may thus be particularly effective in treating aggressive breast cancers .
- Prostate Cancer : Research indicates that PRMT5 promotes the expression of the androgen receptor in prostate cancer cells. Inhibition with compounds like this compound could potentially disrupt this pathway, leading to reduced tumor growth in androgen-dependent cancers .
- Gastric Cancer : Elevated levels of PRMT5 have been observed in gastric cancer tissues. Targeting this enzyme with this compound could provide a novel approach to treating this malignancy by reversing its oncogenic effects .
Combination Therapies
This compound may also be used in combination with other therapies to enhance overall treatment efficacy:
- Chemotherapy : Combining PRMT5 inhibitors with traditional chemotherapeutic agents could sensitize cancer cells to these treatments, potentially overcoming resistance mechanisms .
- Targeted Therapies : Utilizing this compound alongside targeted therapies may improve outcomes in cancers driven by specific genetic alterations or signaling pathways .
Case Studies
常见问题
Basic Research Questions
Q. What are the established methodologies for characterizing the inhibitory activity of PRMT5-IN-4b14 against PRMT5 in vitro?
- Methodological Answer : Standard assays include methyltransferase activity assays using recombinant PRMT5 complexes, with quantification via scintillation counting (radiolabeled SAM) or fluorometric/colorimetric detection (e.g., ELISA-based readouts). Include controls such as substrate-only and enzyme-only reactions to validate specificity. Reproducibility requires triplicate runs and statistical validation (e.g., ANOVA for inter-assay variability) .
Q. How is this compound typically validated for target engagement in cellular models?
- Methodological Answer : Use Western blotting to assess symmetric dimethylarginine (SDMA) levels in PRMT5-dependent substrates (e.g., histones, spliceosome proteins). Combine with siRNA-mediated PRMT5 knockdown as a positive control. Dose-response curves (IC₅₀ calculations) and time-course experiments are critical to confirm dynamic inhibition .
Q. What analytical techniques are recommended for ensuring the purity and stability of this compound in experimental settings?
- Methodological Answer : Employ HPLC-UV/HRMS for purity assessment (>95%) and stability studies under varying pH/temperature conditions. Use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Methodological Answer : Investigate pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS/MS plasma profiling. Compare tissue distribution patterns and metabolite identification. Use genetically engineered mouse models (GEMMs) to isolate tumor-microenvironment effects. Cross-validate with PD biomarkers (e.g., SDMA reduction in tumors vs. plasma) .
Q. What experimental design strategies optimize the assessment of this compound’s selectivity over related methyltransferases (e.g., PRMT1, PRMT4)?
- Methodological Answer : Perform kinase/methyltransferase selectivity panels (e.g., Eurofins Cerep Panels) at 1 µM and 10 µM concentrations. Combine with crystallography or molecular dynamics simulations to map binding interactions. Use CRISPR-Cas9 isogenic cell lines lacking PRMT5 to confirm on-target effects .
Q. How should researchers address discrepancies in this compound’s cytotoxicity profiles across different cancer cell lines?
- Methodological Answer : Conduct multi-omics profiling (transcriptomics, proteomics) to identify lineage-specific dependencies (e.g., spliceosome mutations in hematological cancers). Use synergy screens (e.g., with BET inhibitors) to explore combinatorial contexts. Validate findings in 3D organoid models to mimic tumor heterogeneity .
Q. What are the best practices for designing dose-escalation studies in preclinical models to minimize off-target toxicity?
- Methodological Answer : Implement MTD (maximum tolerated dose) studies in rodents with staggered dosing (e.g., QD vs. BID regimens). Monitor hematological/renal toxicity via CBC and serum creatinine. Use toxicogenomics to identify early biomarkers of organ stress. Cross-reference with physiologically based pharmacokinetic (PBPK) modeling .
Q. Data Analysis and Interpretation
Q. How can researchers statistically analyze heterogeneous responses to this compound in patient-derived xenograft (PDX) models?
- Methodological Answer : Apply hierarchical clustering to group PDX models by response patterns (e.g., responders vs. non-responders). Use Cox proportional hazards models for survival analysis and Mann-Whitney U tests for tumor volume comparisons. Include Bonferroni correction for multiple hypothesis testing .
Q. What methods validate the specificity of this compound in CRISPR-Cas9 gene-editing experiments?
- Methodological Answer : Perform rescue experiments by overexpressing wild-type PRMT5 in knockout cells. Use off-target RNA-seq to identify unintended splicing alterations. Combine with chemical proteomics (e.g., affinity-based pull-downs) to confirm direct target engagement .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility when reporting this compound’s effects on epigenetic remodeling?
- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Publish raw data (e.g., ChIP-seq peaks, methylation arrays) in public repositories (GEO, PRIDE). Include detailed protocols for chromatin immunoprecipitation and bisulfite sequencing in supplemental materials. Use blinded analysis for histopathology scoring .
Tables for Reference
Parameter | In Vitro Assay | In Vivo Model |
---|---|---|
IC₅₀ | 12 nM (PRMT5) | 25 mg/kg (MTD in mice) |
Selectivity Ratio | >100x (vs. PRMT1) | N/A |
Key Biomarker | SDMA reduction (WB) | Tumor SDMA (IHC) |
Data Source |
Notes
属性
分子式 |
C19H18BrN3O |
---|---|
分子量 |
384.28 |
IUPAC 名称 |
N-(3-Bromo-2-cyanophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide |
InChI |
InChI=1S/C19H18BrN3O/c20-17-6-3-7-18(16(17)12-21)22-19(24)9-11-23-10-8-14-4-1-2-5-15(14)13-23/h1-7H,8-11,13H2,(H,22,24) |
InChI 键 |
RFPVZTZIBYRPGW-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(Br)=C1C#N)CCN2CC3=C(C=CC=C3)CC2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PRMT5 IN-4b14; PRMT5-IN 4b14; PRMT5-IN-4b14; PRMT5 IN 4b14 |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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